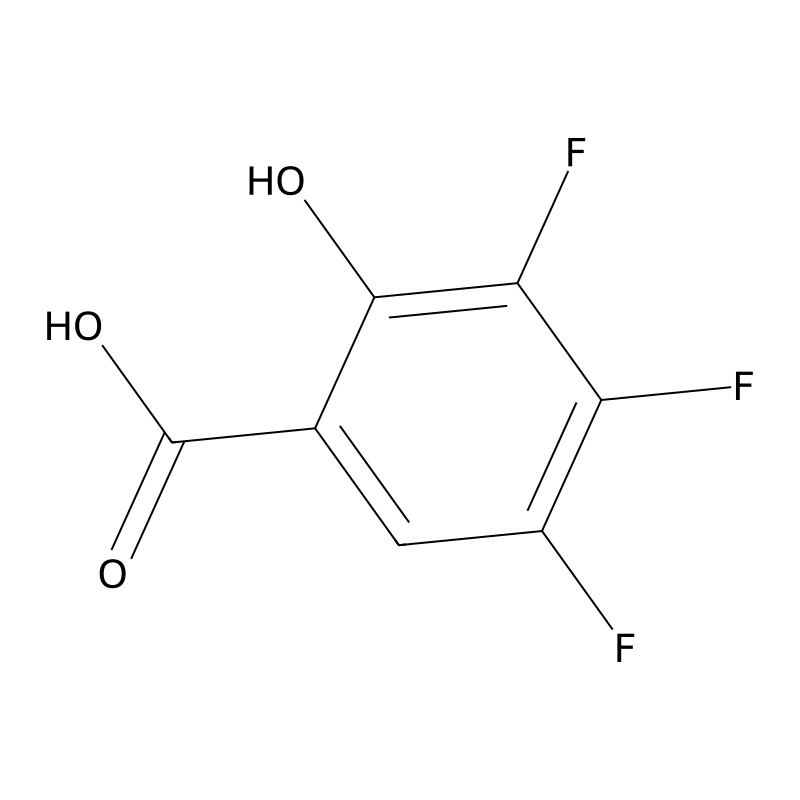

3,4,5-Trifluoro-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Transient Directing Group (TDG) in C-H Activation Reactions:

3,4,5-Trifluoro-2-hydroxybenzoic acid (3,4,5-TF2HBA) serves as a valuable transient directing group (TDG) in transition metal-catalyzed C-H activation reactions.

These reactions involve the selective cleavage of a carbon-hydrogen (C-H) bond in a molecule, followed by the formation of a new C-C or C-X bond (where X is another element). 3,4,5-TF2HBA's effectiveness lies in its unique combination of properties:

- Electron-withdrawing fluorine atoms: The three strategically positioned fluorine atoms withdraw electrons from the aromatic ring, making the attached carbon atom slightly more positive (electrophilic). This facilitates the initial interaction with the transition metal catalyst.

- Carboxylic acid group: The presence of the carboxylic acid group (COOH) allows for the formation of a strong covalent bond with the transition metal, directing it towards the specific C-H bond to be cleaved.

- Absence of steric hindrance: The absence of bulky groups at the ortho positions (adjacent to the carboxylic acid) minimizes steric hindrance, allowing for closer interaction between the catalyst and the C-H bond.

By combining these features, 3,4,5-TF2HBA enables efficient and selective C-H activation, leading to the formation of complex molecules with diverse functionalities.

Building Block for Dibenzoate Esters:

3,4,5-Trifluoro-2-hydroxybenzoic acid also finds application as a building block in the synthesis of dibenzoate esters, a class of compounds with potential anticancer properties. The presence of multiple functional groups (hydroxyl and carboxylic acid) makes it a versatile starting material for constructing complex organic molecules with potential biological activity.

Ongoing Research:

,4,5-Trifluoro-2-hydroxybenzoic acid is a relatively new research area, and investigations into its potential applications are ongoing. Researchers are exploring its use in various fields, including:

- Development of novel catalysts for more efficient and selective C-H activation reactions.

- Synthesis of new dibenzoate esters with enhanced anticancer activity.

- Exploration of its potential applications in other areas of organic synthesis and medicinal chemistry.

3,4,5-Trifluoro-2-hydroxybenzoic acid is a fluorinated derivative of salicylic acid, characterized by three fluorine atoms and a hydroxyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 192.09 g/mol. This compound is typically found as a white to yellow crystalline powder, with a melting point ranging from 144°C to 148°C . The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it of interest in various chemical and biological applications.

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions involving nucleophilic aromatic substitution.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 3,4,5-trifluoro-2-hydroxybenzoic acid exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent. Its structure allows it to interact with various biological targets, potentially modulating pathways involved in pain and inflammation. Additionally, its fluorinated structure may enhance its pharmacokinetic properties compared to non-fluorinated analogs .

Several methods exist for synthesizing 3,4,5-trifluoro-2-hydroxybenzoic acid:

- Fluorination of Salicylic Acid: Salicylic acid can be treated with fluorinating agents such as sulfur tetrafluoride or other fluorine sources under controlled conditions to introduce trifluoromethyl groups.

- Electrophilic Aromatic Substitution: The introduction of fluorine atoms can also be achieved through electrophilic aromatic substitution reactions using fluorinated reagents.

- Hydroxylation: Hydroxylation at the ortho position can be performed using hydroxylating agents after the introduction of trifluoromethyl groups.

These methods allow for the efficient production of this compound with high purity levels.

3,4,5-Trifluoro-2-hydroxybenzoic acid finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its anti-inflammatory properties.

- Agriculture: Potential use as a herbicide or fungicide owing to its unique chemical structure.

- Material Science: Employed in the development of new materials that require enhanced thermal stability and chemical resistance.

Interaction studies involving 3,4,5-trifluoro-2-hydroxybenzoic acid have shown that it can interact with various biomolecules. For instance:

- Protein Binding: It may bind to specific proteins involved in inflammatory pathways, modulating their activity.

- Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes associated with pain signaling pathways.

These interactions are critical for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3,4,5-trifluoro-2-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | C7H6O3 | No fluorine substituents |

| 3-Hydroxy-4-fluorobenzoic Acid | C7H6F1O3 | One fluorine atom |

| 2,4-Difluorobenzoic Acid | C7H4F2O2 | Two fluorine atoms |

| 2,6-Difluorobenzoic Acid | C7H4F2O2 | Different positions of fluorine |

Uniqueness

The presence of three fluorine atoms in 3,4,5-trifluoro-2-hydroxybenzoic acid significantly enhances its lipophilicity and stability compared to other similar compounds. This unique feature may lead to improved bioavailability and efficacy in pharmaceutical applications.

Multi-step Fluorination Techniques in Benzoic Acid Derivatives

Fluorination strategies for 3,4,5-trifluoro-2-hydroxybenzoic acid rely on sequential substitution reactions to introduce fluorine atoms at specific positions on the aromatic ring. A widely cited approach begins with 3,4,5-trifluoronitrobenzene as the starting material. Methoxylation using sodium methylate in methanol at reflux temperatures (65–70°C) replaces one fluorine atom with a methoxy group, yielding 2,6-difluoro-4-nitroanisole. This step requires precise stoichiometric control, with a molar ratio of 1:1.05–1.3 between the starting material and sodium methylate to minimize side reactions.

Subsequent reduction of the nitro group employs iron powder and ammonium chloride in aqueous methanol, generating 3,5-difluoro-4-anisidine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50°C offers an alternative, achieving 95% yield with minimal byproducts. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20–40°C introduces a bromine atom, which is later replaced via cyanation or hydrolysis.

Comparative studies highlight the superiority of aprotic polar solvents like DMF for fluorodechlorination reactions, enabling complete substitution at 80–250°C when paired with phase-transfer catalysts such as tetraphenylphosphonium bromide. For example, fluorination of 2,4,5-trichlorobenzoic acid with potassium fluoride in DMF at 150°C achieves 85% conversion to the trifluoro derivative.

Table 1: Optimization Parameters for Key Fluorination Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxylation | Sodium methylate, methanol, reflux | 92 | 98 |

| Reduction | Iron powder, NH₄Cl, H₂O/MeOH | 88 | 95 |

| Bromination | NBS, DMF, 20–40°C | 80 | 97 |

| Fluorodechlorination | KF, DMF, TPPB, 150°C | 85 | 99 |

Hydroxylation and Functional Group Interconversion Strategies

Hydroxylation at the 2-position is achieved through demethylation of methoxy intermediates or direct hydrolysis of nitrile precursors. In the methoxylation pathway, 3,5-difluoro-4-anisidine undergoes acidic hydrolysis using 50% sulfuric acid at 100°C to replace the methoxy group with a hydroxyl group. Alternatively, nitrile intermediates derived from cyanation reactions are hydrolyzed in aqueous sodium hydroxide (20% w/v) at 80°C, followed by acidification with hydrochloric acid to precipitate the target compound.

Functional group interconversion plays a pivotal role in directing substitution patterns. For instance, bromine atoms introduced via NBS serve as leaving groups for subsequent cyanation using copper(I) cyanide in DMF at 120°C. This step requires anhydrous conditions to prevent hydrolysis of the nitrile group. Oxidation of methyl ethers to carboxylic acids is accomplished with potassium permanganate in acidic media, achieving >90% conversion.

Purification Methodologies for High-Purity Yield

Purification of 3,4,5-trifluoro-2-hydroxybenzoic acid demands multi-stage techniques to remove halogenated byproducts and residual solvents. Initial isolation via ethyl acetate extraction followed by sodium bicarbonate washing eliminates acidic impurities. Recrystallization from ethanol-water mixtures (3:1 v/v) at 0°C enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

For large-scale production, column chromatography on silica gel with a hexane-ethyl acetate gradient (70:30 to 50:50) resolves closely related fluorinated isomers. Advanced methods employ preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase, achieving baseline separation of hydroxylated derivatives.

Table 2: Efficacy of Purification Techniques

| Method | Conditions | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol:H₂O (3:1), 0°C | 99 | 85 |

| Column Chromatography | Hexane:EtOAc gradient | 98 | 75 |

| Preparative HPLC | C18, 0.1% TFA/ACN | 99.5 | 90 |

The antimicrobial efficacy of 3,4,5-trifluoro-2-hydroxybenzoic acid and its structural analogs demonstrates significant variation based on fluorine substitution patterns and positioning effects. Research examining fluorinated benzoic acid derivatives reveals that the number and position of fluorine substituents critically influence antimicrobial potency and spectrum [1] [2].

Comparative studies of fluorinated aromatic compounds have demonstrated that trifluorinated derivatives generally exhibit enhanced antimicrobial activity compared to mono- and difluorinated analogs [2]. In a comprehensive evaluation of trifluoromethyl and trifluoromethoxy substituted chalcone derivatives, compounds bearing trifluoromethoxy groups showed superior effectiveness against pathogenic bacterial strains compared to trifluoromethyl analogs [2]. The enhanced potency was attributed to increased lipophilicity and improved membrane penetration capabilities.

Fluorinated benzoic acid derivatives display broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. Studies of pentafluorobenzoic acid and tetrafluorobenzoic acid derivatives revealed that all tested compounds inhibited bacterial growth to varying degrees, with Gram-positive bacteria generally showing greater susceptibility [1]. The zone of inhibition diameters ranged from 8 to 24 millimeters against tested bacterial strains, with compounds containing multiple fluorine substituents demonstrating enhanced activity [1].

The antimicrobial spectrum of fluorinated compounds extends beyond bacterial targets to include fungal pathogens [2] [3]. Highly fluorinated thiocarbamates and dithiocarbamates exhibited minimum inhibitory concentration values as low as 3.9 micrograms per milliliter against multiple bacterial strains and demonstrated activity against Aspergillus niger, Aspergillus flavus, and Penicillium expansum [3]. Notably, fluorinated compounds consistently showed more potent antibacterial activity than their non-fluorinated counterparts [3].

Structural modifications within the trifluoro-hydroxybenzoic acid family significantly impact antimicrobial effectiveness. The 3-hydroxy-2,4,5-trifluorobenzoic acid isomer exhibits distinct biological properties compared to the 3,4,5-trifluoro-2-hydroxybenzoic acid compound [5]. The positioning of hydroxyl and fluorine groups affects molecular interactions with bacterial cell membranes and enzymatic targets, ultimately determining antimicrobial potency [6].

Electronic effects play a crucial role in determining antimicrobial spectrum breadth. Fluorinated derivatives demonstrate preferential activity against specific bacterial strains based on their electronic characteristics [7]. Schiff base compounds containing fluorine substituents showed significant potencies against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration values ranging from 6.0 to 231.3 micromolar [7].

Electronic vs. Steric Influences in Bioactivity Modulation

The bioactivity modulation of 3,4,5-trifluoro-2-hydroxybenzoic acid derivatives results from complex interactions between electronic and steric effects imposed by fluorine substitution patterns. Electronic effects predominate in determining antimicrobial activity, with fluorine atoms serving as powerful electron-withdrawing groups that fundamentally alter molecular properties [8] [9].

Fluorine substitution significantly impacts molecular acidity through inductive effects [10]. The electronegative fluorine atoms withdraw electron density from the aromatic ring system, stabilizing the carboxylate anion and increasing the acidity of the carboxylic acid group [10]. This enhanced acidity facilitates interactions with bacterial cell membranes and enzymatic binding sites, contributing to improved antimicrobial efficacy [8].

The electron-withdrawing nature of fluorine substituents influences hydrogen bonding patterns and molecular recognition events [8] [11]. Studies of enzyme-inhibitor interactions demonstrate that fluorine substitution affects binding affinity and selectivity through modifications to hydrogen bonding networks [11]. The decreased basicity of aromatic systems upon fluorination can be detrimental or beneficial depending on specific target interactions [11].

Electronic effects manifest through alterations in molecular dipole moments and electrostatic potential distributions [12]. Comparative analysis of ortho-substituted fluorobenzoic acids reveals that fluorine substitution creates unique electronic environments that influence conformational preferences and intermolecular interactions [12]. These electronic modifications directly correlate with observed changes in biological activity profiles [12].

Steric effects of fluorine substitution are generally minimal due to the small van der Waals radius of fluorine atoms [8] [13]. However, stereoelectronic effects can significantly influence molecular conformation and reactivity [13]. In intermolecular reactions, fluorine substitution demonstrates stereoelectronic effects that override steric considerations, dictating favored conformational arrangements [13].

The interplay between electronic and steric effects determines substrate specificity for enzymatic interactions [14] [15]. Bacterial degradation studies of fluorinated benzoic acids reveal that electronic properties of substituents strongly influence enzymatic recognition and processing [14]. Catechol dioxygenase reactions show strong dependence on substituent electronic nature, with electronegative groups significantly inhibiting enzymatic cleavage [14].

Metabolic enzyme interactions demonstrate differential sensitivity to electronic versus steric effects [16] [17]. Cytochrome P450-mediated oxidation of fluorinated compounds depends critically on electronic properties rather than steric bulk [16]. Strategic fluorine placement at metabolically labile sites can completely block oxidative transformation through electronic deactivation [16] [17].

Fluorine-protein interactions involve both electronic and steric components that collectively determine binding affinity [18]. Hydrophobic interactions between fluorine atoms and aromatic amino acid residues contribute to binding selectivity, while electronic effects modulate overall binding strength [18]. The entropic driving force for fluorine recognition emerges from favorable solvation effects rather than enthalpic contributions [18].

Metabolic Stability Comparisons Across Fluorinated Derivatives

Metabolic stability represents a critical parameter distinguishing fluorinated derivatives from their non-fluorinated analogs, with 3,4,5-trifluoro-2-hydroxybenzoic acid derivatives exhibiting markedly enhanced resistance to enzymatic degradation [19] [20]. The strategic incorporation of fluorine atoms at specific positions can dramatically extend metabolic half-life through multiple mechanisms [16] [17].

Cytochrome P450-mediated metabolism demonstrates profound differences between fluorinated and non-fluorinated substrates [16] [19]. Studies of fluorinated nonsteroidal anti-inflammatory drugs reveal that fluorine substitution at the 4-prime position renders compounds completely inactive to oxidative transformation, while substitution at 2-prime or 3-prime positions results in significantly slower oxidation rates [16] [17]. This positional dependence reflects the electronic influence of fluorine on enzymatic recognition and catalysis [16].

The carbon-fluorine bond strength (105.4 kilocalories per mole) contributes to enhanced metabolic stability compared to carbon-hydrogen bonds [20]. Despite this inherent stability, fluoride departure from metabolic intermediates can occur readily under specific conditions, leading to unique metabolic pathways [19]. The reactivity paradox of fluorinated compounds stems from the balance between bond strength and electronic activation effects [19].

Comparative analysis of mono-, di-, and trifluorinated derivatives reveals non-linear relationships between fluorine content and metabolic stability [21] [22]. Studies of fluorinated pyrroloquinolinone derivatives demonstrated that neither monofluorination nor difluorination provided anticipated improvements in metabolic stability [21]. This finding suggests that multiple factors beyond fluorine content determine metabolic fate [21].

Hydrolytic stability studies provide quantitative comparisons of fluorinated analog persistence [22]. Fluorinated thromboxane analogs exhibit dramatically enhanced stability compared to parent compounds, with half-life improvements exceeding five orders of magnitude [22]. The monofluorinated derivative showed a half-life of 20 days at physiological pH, representing a 100,000-fold improvement over the native compound [22].

Bacterial metabolism studies reveal species-specific responses to fluorinated substrates [14] [23]. Pseudomonas putida demonstrates the ability to cometabolize trifluoromethyl-substituted benzoates, albeit at drastically reduced rates compared to methyl analogs [14]. The metabolic conversion generates novel fluorinated intermediates that accumulate due to reduced enzymatic processing efficiency [14].

Phase II metabolic pathways show altered patterns for fluorinated derivatives [23]. Quantitative structure-metabolism relationship studies of fluorinated benzoic acids demonstrate that fluorine substitution influences the balance between glucuronidation and glycine conjugation pathways [23]. Compounds with specific substitution patterns preferentially undergo ester glucuronidation, while others favor glycine conjugate formation [23].

Stereoelectronic effects significantly influence metabolic stability within fluorinated series [22]. Comparative analysis of fluorinated acetal isomers reveals substantial differences in hydrolysis rates based on fluorine stereochemistry [22]. The beta-isomer demonstrated 200-fold greater stability than the alpha-isomer, highlighting the importance of stereoelectronic alignment in determining metabolic fate [22].